Methyl 2-cyano-3-(2-bromophenyl)acrylate
CAS No.: 109460-96-0
Cat. No.: VC20748991
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 109460-96-0 |
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Molecular Formula | C11H8BrNO2 |
Molecular Weight | 266.09 g/mol |
IUPAC Name | methyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate |
Standard InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ |
Standard InChI Key | SSKFRKHFQPOMDS-UHFFFAOYSA-N |
Isomeric SMILES | COC(=O)/C(=C/C1=CC=CC=C1Br)/C#N |
SMILES | COC(=O)C(=CC1=CC=CC=C1Br)C#N |
Canonical SMILES | COC(=O)C(=CC1=CC=CC=C1Br)C#N |
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 2-cyano-3-(2-bromophenyl)acrylate, also known as Acrylic acid, 2-cyano-3-(2-bromophenyl)-, methyl ester, is an organic compound with molecular formula C₁₁H₈BrNO₂ and a molecular weight of 266.09 g/mol . The compound features a 2-bromophenyl group connected to a cyano-substituted acrylate backbone. It belongs to the broader family of α,β-unsaturated nitriles and specifically to the class of 2-cyano-3-phenylacrylates, which are known for their electron-deficient olefinic bond and potential for various chemical transformations.
Structural Conformation
The compound adopts an (E)-configuration across the C=C double bond, which is typical for 2-cyano-3-phenylacrylates due to steric constraints and electronic factors. The presence of the bromine atom at the ortho position of the phenyl ring creates a distinctive electronic environment, influencing the compound's reactivity and physical properties. Based on structural data from similar compounds, the C=C bond length is expected to be approximately 1.34-1.36 Å, while the C≡N bond typically measures around 1.14-1.16 Å .
Physical and Chemical Properties
Physical Characteristics
While specific data for methyl 2-cyano-3-(2-bromophenyl)acrylate is limited in the literature, properties can be estimated based on similar compounds. By comparison with related brominated acrylates, the compound is likely a crystalline solid at room temperature with a melting point between 90-110°C . Its appearance is typically pale yellow to white crystalline solid, with limited solubility in water but good solubility in common organic solvents such as acetone, chloroform, and ethyl acetate.
Spectroscopic Properties
The spectroscopic profile of methyl 2-cyano-3-(2-bromophenyl)acrylate can be outlined based on data from similar compounds. The infrared spectrum would be expected to show characteristic absorption bands including:
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C≡N stretching at approximately 2220-2225 cm⁻¹
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Ester C=O stretching at 1730-1745 cm⁻¹
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C=C stretching at 1570-1600 cm⁻¹
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C-O-C stretching at 1210-1250 cm⁻¹
For ¹H NMR spectroscopy, expected signals would include:
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A singlet at δ 8.1-8.3 ppm for the vinylic proton
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Multiplets at δ 7.3-8.0 ppm for the aromatic protons
Synthesis and Characterization Methods
Synthetic Pathways
The synthesis of methyl 2-cyano-3-(2-bromophenyl)acrylate typically follows Knoevenagel condensation pathways, similar to related cyano-acrylate compounds. The general approach involves the condensation of 2-bromobenzaldehyde with methyl cyanoacetate in the presence of a base catalyst. Based on similar compounds, two primary synthetic methods can be identified:
Conventional Method
This approach typically involves reacting 2-bromobenzaldehyde with methyl cyanoacetate in the presence of a catalyst such as ammonium acetate or piperidine, using ethanol or benzene as a solvent. The reaction is conducted under reflux conditions with a Dean-Stark apparatus to remove water and drive the equilibrium toward product formation .
Microwave-Assisted Synthesis
A more modern and efficient approach utilizes microwave irradiation to accelerate the reaction. This method typically involves mixing 2-bromobenzaldehyde (approximately 1.57 mmol) with methyl cyanoacetate (1.57 mmol) and a catalytic amount of ammonium acetate (10 mg) in a microwave-safe vessel. The mixture is then irradiated at around 320 W for 40-60 seconds. This approach offers advantages in terms of shorter reaction times, higher yields, and reduced solvent usage .
Characterization Techniques
Comprehensive characterization of methyl 2-cyano-3-(2-bromophenyl)acrylate involves multiple analytical techniques:
Spectroscopic Methods
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¹H NMR Spectroscopy: Provides information about proton environments, confirming the presence of aromatic, vinylic, and methoxy protons.
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¹³C NMR Spectroscopy: Identifies carbon environments, typically showing signals for the ester carbonyl (around δ 163 ppm), the vinylic carbon (δ 152-154 ppm), aromatic carbons (δ 130-135 ppm), the cyano group (δ 116 ppm), and the methoxy carbon (δ 52-54 ppm) .
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FT-IR Spectroscopy: Confirms functional groups through characteristic absorption bands.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound, with typical mobile phases consisting of hexane/ethyl acetate mixtures in ratios of 3:1 .
Structural Insights and Molecular Properties
Electronic Properties
The presence of both electron-withdrawing groups (cyano and ester) attached to the olefinic bond creates a highly polarized π-system. This electronic arrangement, combined with the ortho-bromine substituent on the phenyl ring, results in distinctive electronic properties. Based on data from similar compounds, methyl 2-cyano-3-(2-bromophenyl)acrylate likely possesses a dipole moment between 4.0-7.0 Debye .
The electronic distribution affects the compound's reactivity, particularly in nucleophilic addition reactions and cycloaddition processes. The electron-deficient olefinic bond serves as an excellent Michael acceptor, making the compound valuable in various organic syntheses.
Applications and Chemical Reactivity
Synthetic Utility
Methyl 2-cyano-3-(2-bromophenyl)acrylate serves as a versatile building block in organic synthesis due to its multiple functional groups and reactive sites:
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The activated double bond makes it valuable for cycloaddition reactions, including Diels-Alder processes
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The compound can participate in Michael addition reactions as an excellent acceptor
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The ortho-bromine substituent provides opportunities for cross-coupling reactions (Suzuki, Stille, Heck)
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The cyano and ester groups offer sites for further functionalization
Comparative Analysis of Related Compounds
Structural Analogs
Table 1 presents a comparison of methyl 2-cyano-3-(2-bromophenyl)acrylate with structurally related compounds, highlighting similarities and differences in their physical and chemical properties.
Table 1: Comparison of Methyl 2-cyano-3-(2-bromophenyl)acrylate with Related Compounds
*Estimated value based on related compounds
Structure-Property Relationships
The position of substituents on the phenyl ring significantly influences the compound's properties. The ortho-bromine in methyl 2-cyano-3-(2-bromophenyl)acrylate creates distinctive electronic and steric effects compared to meta- or para-substituted analogs:
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Ortho-substitution affects the torsion angle between the phenyl ring and the acrylate moiety
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This positioning can influence crystallization behavior and melting points
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Reactive sites may show different accessibility due to steric hindrance
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Electronic effects from the ortho-bromine can alter the electrophilicity of the β-carbon
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